2-chloro-N-(2,3-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide 2-chloro-N-(2,3-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide
Brand Name: Vulcanchem
CAS No.: 680213-87-0
VCID: VC7921208
InChI: InChI=1S/C16H14ClF3N2O3/c1-24-11-5-3-4-9(13(11)25-2)8-22-15(23)12-10(16(18,19)20)6-7-21-14(12)17/h3-7H,8H2,1-2H3,(H,22,23)
SMILES: COC1=CC=CC(=C1OC)CNC(=O)C2=C(C=CN=C2Cl)C(F)(F)F
Molecular Formula: C16H14ClF3N2O3
Molecular Weight: 374.74 g/mol

2-chloro-N-(2,3-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide

CAS No.: 680213-87-0

Cat. No.: VC7921208

Molecular Formula: C16H14ClF3N2O3

Molecular Weight: 374.74 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(2,3-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide - 680213-87-0

Specification

CAS No. 680213-87-0
Molecular Formula C16H14ClF3N2O3
Molecular Weight 374.74 g/mol
IUPAC Name 2-chloro-N-[(2,3-dimethoxyphenyl)methyl]-4-(trifluoromethyl)pyridine-3-carboxamide
Standard InChI InChI=1S/C16H14ClF3N2O3/c1-24-11-5-3-4-9(13(11)25-2)8-22-15(23)12-10(16(18,19)20)6-7-21-14(12)17/h3-7H,8H2,1-2H3,(H,22,23)
Standard InChI Key FPFDJSOIYLKALC-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1OC)CNC(=O)C2=C(C=CN=C2Cl)C(F)(F)F
Canonical SMILES COC1=CC=CC(=C1OC)CNC(=O)C2=C(C=CN=C2Cl)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key functional groups:

  • Chloro substituent at the 2-position of the pyridine ring, enhancing electrophilic reactivity.

  • Trifluoromethyl group at the 4-position, contributing to metabolic stability and lipophilicity .

  • 2,3-Dimethoxybenzyl moiety attached via an amide bond, enabling hydrogen bonding and π-π stacking interactions .

The molecular formula is inferred as C₁₈H₁₈ClF₃N₂O₃ based on analogs such as 2-chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide . Adjusting for the 2,3-dimethoxy substitution, the molar mass approximates 402.8 g/mol, consistent with trifluoromethylnicotinamide derivatives .

Physicochemical Properties

While experimental data for the 2,3-dimethoxy isomer is scarce, comparisons to structurally related compounds reveal:

PropertyValue (Estimated)Source Compound
Melting Point160–165°C4-(Trifluoromethyl)nicotinamide
LogP (Lipophilicity)2.8–3.2Nicotinamide analogs
Aqueous Solubility<1 mg/mLChlorinated nicotinamides

The trifluoromethyl group significantly increases hydrophobicity, while the dimethoxybenzyl side chain may improve membrane permeability .

Synthesis and Reactivity

Synthetic Pathways

The synthesis likely follows a multi-step protocol common to nicotinamide derivatives:

  • Pyridine Core Functionalization: Chlorination at the 2-position and trifluoromethylation at the 4-position via radical or nucleophilic substitution .

  • Amide Bond Formation: Coupling 2-chloro-4-(trifluoromethyl)nicotinic acid with 2,3-dimethoxybenzylamine using carbodiimide reagents .

  • Purification: Chromatographic separation to isolate the target compound from regioisomers .

Key challenges include controlling regioselectivity during chlorination and minimizing hydrolysis of the trifluoromethyl group under basic conditions .

Chemical Reactivity

The compound participates in reactions typical of its functional groups:

  • Nucleophilic Aromatic Substitution: Chlorine at the 2-position is susceptible to displacement by amines or alkoxides.

  • Reductive Amination: The benzylamine moiety allows for further derivatization via reductive alkylation .

  • Oxidative Degradation: The trifluoromethyl group is resistant to oxidation, enhancing metabolic stability .

Biological Activity and Mechanisms

Anticancer Activity

While direct evidence is lacking, related compounds inhibit kinases and apoptotic pathways:

  • PI3K/Akt/mTOR Inhibition: Trifluoromethyl groups stabilize interactions with ATP-binding pockets .

  • HDAC Modulation: Benzylamide moieties act as zinc-binding groups in histone deacetylase inhibition .

Comparative Analysis with Structural Analogs

CompoundStructural DifferencesBiological Activity
4-(Trifluoromethyl)nicotinamide Lacks chloro and dimethoxy groupsModerate antimycobacterial
N-(3,5-Dimethoxybenzyl)nicotinamide 3,5-dimethoxy substitutionEnhanced solubility
2-Chloro-4-(trifluoromethyl)pyridine No benzylamide side chainLimited bioactivity

The 2,3-dimethoxy configuration in the target compound may offer superior pharmacokinetics compared to 3,5-dimethoxy isomers due to reduced steric hindrance .

Applications in Drug Development

Lead Optimization

  • Solubility Enhancement: Ethyl or PEG-based substitutions on the benzylamine nitrogen .

  • Protease Resistance: Trifluoromethyl groups reduce susceptibility to cytochrome P450 metabolism .

Targeted Delivery Systems

  • Nanoparticle Encapsulation: Liposomal formulations improve bioavailability of hydrophobic nicotinamides .

  • Prodrug Strategies: Phosphate esters of the hydroxyl group enable sustained release .

Challenges and Future Directions

Synthetic Scalability

Current limitations include:

  • Low yields (<40%) in amide coupling steps .

  • Purification difficulties due to regioisomer formation .

Toxicity Profiling

Preliminary studies on analogs indicate:

  • hERG Inhibition: IC₅₀ values >10 µM, suggesting low cardiac risk .

  • Hepatotoxicity: Dose-dependent ALT elevation in rodent models .

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